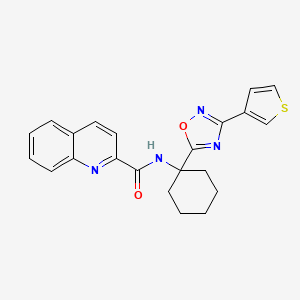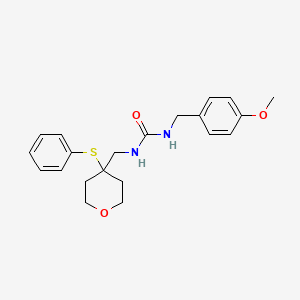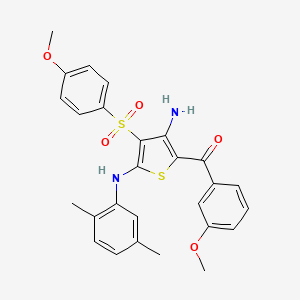![molecular formula C16H14Br2N4O3 B2428744 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione CAS No. 1311904-49-0](/img/new.no-structure.jpg)
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is a synthetic organic compound that belongs to the purine family It is characterized by the presence of bromine atoms and a purine core structure, which is a bicyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the bromination of a suitable purine precursor followed by alkylation and further functional group modifications. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace bromine atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purines.
Scientific Research Applications
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism of action of 8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and purine core structure allow it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1-methyl-3,7-dimethylxanthine: Another brominated purine derivative with different substituents.
1,3-Dimethyl-7-(2-oxopropyl)xanthine: Lacks the bromine atoms but has a similar core structure.
4-Bromophenylmethyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione is unique due to its specific combination of bromine atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
1311904-49-0 |
|---|---|
Molecular Formula |
C16H14Br2N4O3 |
Molecular Weight |
470.121 |
IUPAC Name |
8-bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C16H14Br2N4O3/c1-9(23)7-21-12-13(19-15(21)18)20(2)16(25)22(14(12)24)8-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
BLUJFMCVWLQEGR-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Br)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(piperidine-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2428661.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2428662.png)
![3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2428667.png)

![2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2428671.png)

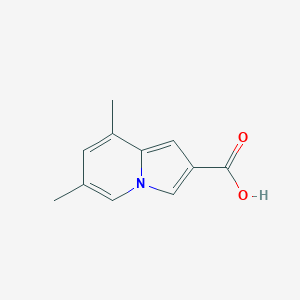
![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)
![Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2428677.png)
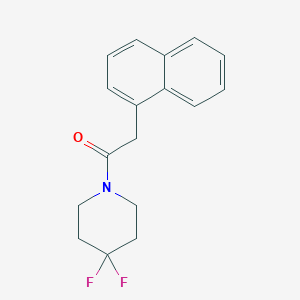
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2428680.png)
